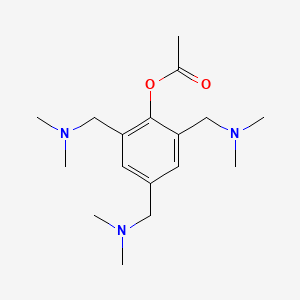

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate

Description

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is an acetylated derivative of 2,4,6-Tris[(dimethylamino)methyl]phenol (TDMP), a tertiary amine-functionalized phenolic compound. The parent compound, TDMP, is known for its high basicity due to three dimethylaminomethyl substituents, which confer strong adsorption to suspended solids and sediment in aquatic environments (estimated log Koc = 1480) .

Properties

CAS No. |

85409-80-9 |

|---|---|

Molecular Formula |

C17H29N3O2 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

[2,4,6-tris[(dimethylamino)methyl]phenyl] acetate |

InChI |

InChI=1S/C17H29N3O2/c1-13(21)22-17-15(11-19(4)5)8-14(10-18(2)3)9-16(17)12-20(6)7/h8-9H,10-12H2,1-7H3 |

InChI Key |

UOLABKZLQOSMIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1CN(C)C)CN(C)C)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate is synthesized through a Mannich reaction, which involves the reaction of phenol with formaldehyde and dimethylamine. The reaction is typically carried out under vacuum conditions to facilitate the removal of water produced during the reaction .

Industrial Production Methods

In industrial settings, the synthesis of 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate follows a similar Mannich reaction process. The reaction mixture is subjected to vacuum dehydration and subsequent filtration to obtain the final product .

Chemical Reactions Analysis

Fundamental Reactivity of Tris-DMP

Tris-DMP’s structure contains three dimethylaminomethyl groups and a phenolic hydroxyl group , enabling diverse reactivity:

| Functional Groups | Key Reactions | Reagents/Conditions |

|---|---|---|

| Phenolic hydroxyl (-OH) | Oxidation, Nucleophilic substitution | Oxidizing agents (e.g., H₂O₂, O₃), nucleophiles |

| Tertiary amines (-NMe₂) | Alkylation, Metal complexation | Alkylating agents (e.g., methyl iodide), transition metals |

| Aromatic ring | Electrophilic substitution | Friedel-Crafts catalysts, nitration agents |

Oxidation of Phenolic Hydroxyl

The phenolic -OH group undergoes oxidation under acidic or basic conditions. For example, oxidation with hydrogen peroxide can yield quinone derivatives , though specific products depend on reaction conditions .

Substitution Reactions

The tertiary amines act as nucleophiles in substitution reactions. For instance, Tris-DMP may react with alkyl halides to form quaternary ammonium salts, though this is not explicitly detailed in the sources.

Complexation with Transition Metals

The compound’s amine groups can coordinate with metals like cobalt or iron, forming complexes that influence its stability and reactivity .

Role in Epoxy Resin Curing

Tris-DMP is widely used as a curing accelerator for epoxy resins. It facilitates ring-opening polymerization by interacting with epoxy groups, forming cross-linked networks .

Research Gaps and Limitations

The provided sources do not explicitly address the monoacetate derivative . The acetate esterification would likely alter reactivity by modifying the phenolic -OH group (e.g., reducing acidity, limiting oxidation). For detailed acetate-specific reactions, specialized databases (e.g., Reaxys) or peer-reviewed studies would be required.

Scientific Research Applications

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate exerts its effects involves its ability to act as a catalyst. The tertiary amine groups facilitate the nucleophilic attack on epoxy groups, accelerating the curing process. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding, further stabilizing the reaction intermediates .

Comparison with Similar Compounds

Alisol Monoacetate A/B

Isolated from Alisma orientale, Alisol monoacetates are triterpene derivatives with demonstrated bioactivity in cholesterol metabolism. At 10–20 μM, they enhance mitochondrial activity in HepG2 cells by ~50%, though cytotoxicity rises sharply at >50 μM .

Key Insight: Monoacetates from natural sources often target specific biochemical pathways, whereas synthetic derivatives like TDMP monoacetate may prioritize material stability.

Trifolirhizin 6′-Monoacetate

This flavanone glycoside, isolated from Sophora flavescens, contains a monoacetate group on its sugar moiety . Unlike TDMP monoacetate, it is polar and water-soluble, highlighting how acetylation’s impact varies with molecular context:

| Property | TDMP Monoacetate | Trifolirhizin 6′-Monoacetate |

|---|---|---|

| Polarity | Low (acetylated phenol) | High (glycoside with polar groups) |

| Application | Industrial (presumed) | Pharmacological (traditional medicine) |

Comparison with Other Amino-Functionalized Phenolics

TDMP’s dimethylamino groups differentiate it from simpler phenolics like 2,4-dihydroxybenzoic acid (isolated from Sophora flavescens), which lacks amino substituents and exhibits acidity (pKa ~2–3) . Amino groups in TDMP and its monoacetate likely enable coordination with metals or participation in catalytic processes, unlike non-aminated analogs.

Biological Activity

2,4,6-Tris((dimethylamino)methyl)phenol monoacetate, commonly referred to as DMP-30 or tris-DMP, is an aromatic organic compound characterized by its tertiary amine and phenolic hydroxyl functionalities. Its chemical formula is C₁₅H₂₇N₃O, and it is widely utilized in various industrial applications, particularly as a catalyst in epoxy resin chemistry. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profile, and relevant case studies.

- Chemical Structure :

- The compound consists of a phenolic core with three dimethylaminomethyl substituents.

- CAS Registry Number : 90-72-2

- Molecular Weight : 255.40 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of 2,4,6-Tris((dimethylamino)methyl)phenol monoacetate can be attributed to its ability to interact with various biological systems due to its amine and phenolic groups. These functionalities allow the compound to participate in:

- Catalytic Processes : Acts as a catalyst in polymerization reactions.

- Metal Complexation : Can form complexes with transition metals, potentially influencing biological pathways involving metal ions.

Toxicity Profile

The toxicity of DMP-30 has been extensively studied due to its classification as a high-volume chemical. Key findings include:

- Acute Toxicity : Ingestion can lead to severe gastrointestinal damage and chemical burns. Animal studies indicate that doses as low as 150 grams may be fatal .

- Chronic Effects : Long-term exposure may result in respiratory issues and skin sensitization .

Case Study 1: Epoxy Resin Curing

A study investigated the use of DMP-30 as a curing agent for epoxy resins. The results indicated that the compound significantly accelerates the curing process at room temperature compared to traditional catalysts. This property makes it invaluable in manufacturing applications where time efficiency is critical .

Case Study 2: Metal Complexation

Research has shown that DMP-30 can complex with various transition metals, enhancing their catalytic properties in biological systems. This interaction has implications for drug delivery systems where metal-based drugs are utilized .

Research Findings

Q & A

Q. What orthogonal validation approaches resolve contradictions in soil adsorption models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.